N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide
Description
Properties
CAS No. |
80776-31-4 |
|---|---|
Molecular Formula |
C15H12N4O5 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
N-(9-ethyl-4,6-dinitrocarbazol-3-yl)formamide |
InChI |
InChI=1S/C15H12N4O5/c1-2-17-12-5-3-9(18(21)22)7-10(12)14-13(17)6-4-11(16-8-20)15(14)19(23)24/h3-8H,2H2,1H3,(H,16,20) |
InChI Key |
RQOFAINMEVKIOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])NC=O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
Reaction Mechanism Highlights
- The nitration step proceeds via the generation of nitronium ion (NO2+) in acidic media, which attacks the carbazole ring preferentially at the 4 and 6 positions due to electronic and steric effects.
- The Vilsmeier–Haack reaction mechanism involves:
Analytical Characterization of the Product
To confirm the successful synthesis of this compound, the following techniques are routinely employed:
Research Findings and Yield Data
- The nitration step typically achieves high regioselectivity for the 4 and 6 positions due to the directing effects of the ethyl substituent and the carbazole nitrogen.
- The formylation via Vilsmeier–Haack reaction is reported to be efficient, with yields often exceeding 80% under optimized conditions involving excess phosphorus oxychloride and controlled temperature.
- Literature examples indicate that increasing the equivalents of phosphorus oxychloride and maintaining reflux conditions for several hours significantly improves formylation yields from approximately 60% to over 90%.
- Purification by recrystallization or chromatographic methods yields analytically pure this compound suitable for further research applications.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome / Comments |
|---|---|---|
| Starting material | 9-Ethylcarbazole | Commercially available or synthesized as precursor |
| Nitration reagents | Nitric acid and sulfuric acid mixture | Controlled temperature (0–5 °C) to limit side reactions |
| Formylation reagents | DMF and POCl3 (Vilsmeier–Haack reagent) | 5–10 equivalents POCl3, 0 °C initial, reflux 3–6 h |
| Reaction solvent | Usually DMF or dichloromethane | Solvent choice affects reaction rate and selectivity |
| Purification method | Recrystallization or column chromatography | Yields analytically pure product |
| Typical overall yield | 75–90% (formylation step) | Dependent on reagent ratios and reaction time |
Chemical Reactions Analysis
Reactivity of the Formamide Group
The formamide group undergoes hydrolysis and alkylation:
Hydrolysis
Reaction with aqueous HCl or H₂SO₄ yields 3-amino-9-ethyl-4,6-dinitrocarbazole , a key intermediate for further functionalization .
S-Alkylation
The formamide nitrogen participates in alkylation with bromoacetyl bromide to form 2-bromo-N-(9-ethyl-4,6-dinitro-carbazol-3-YL)acetamide , a precursor for triazole derivatives :
textThis compound + Bromoacetyl bromide → 2-Bromoacetamide derivative
Conditions : Dichloromethane, pyridine, 0–25°C .
Nitro Group Reactivity
The nitro groups enable reduction and cyclization:
Nitro Reduction
Catalytic hydrogenation (H₂/Pd-C) or Sn/HCl reduces nitro groups to amines, producing 3-amino-9-ethylcarbazole derivatives .
Cyclization Reactions
Reduced intermediates undergo cyclization with reagents like cyclohexane-1,3-dione to form fused heterocycles (e.g., indeno[1,2-b]indolones) .
Table 2: Derived Heterocycles
For example, 9e and 9j derivatives exhibit strong binding to SARS-CoV-2 Mpro (binding energy: −8.2 to −9.1 kcal/mol) .
Reaction Mechanisms
-
Vilsmeier–Haack Formylation : POCl₃ activates DMF to generate an electrophilic iminium intermediate, which attacks the carbazole’s C-3 position.
-
Nitro Reduction : Sn/HCl provides electrons for nitro-to-amine conversion via a nitroso intermediate .
Stability and Reaction Optimization
Scientific Research Applications
Biology: The compound’s derivatives have shown promise in biological studies, particularly in the development of fluorescent probes and sensors for detecting biological molecules .
Medicine: Research has explored the potential of carbazole derivatives, including N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide, in developing new therapeutic agents for treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings, due to its unique electronic and optical properties .
Mechanism of Action
The mechanism of action of N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide involves its interaction with specific molecular targets and pathways. For instance, some carbazole derivatives exert their effects by modulating signaling pathways such as the p38 mitogen-activated protein kinase pathway, which plays a role in inflammation and cell survival . Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The carbazole scaffold is a tricyclic aromatic system, distinct from tetrahydrocarbazoles (partially saturated cores) or simpler aromatic amines. Key structural comparisons include:
Biological Activity
N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical formula for this compound is C15H12N4O5. The compound features a carbazole core substituted with ethyl and dinitro groups, which are known to influence its reactivity and biological properties. The synthesis typically involves the reaction of 9-ethyl-carbazole derivatives with formamide under controlled conditions, often utilizing solvents like acetic acid or ethanol to facilitate the reaction .
Antimicrobial Properties
Research has indicated that compounds derived from carbazole structures exhibit significant antimicrobial activity. For instance, related carbazole derivatives have shown effectiveness against various bacterial strains and fungi. The presence of nitro groups in this compound may enhance its interaction with microbial cell membranes or enzymes, leading to increased antimicrobial efficacy .
Antitumor Activity
Several studies have highlighted the antitumor potential of carbazole derivatives. These compounds often induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, certain carbazole derivatives have been reported to inhibit the growth of leukemia cell lines by affecting cell cycle distribution and inducing apoptotic markers .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling, similar to other carbazole derivatives that target kinases or phosphatases.
- DNA Interaction : Like many aromatic compounds, it may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The dinitro substitution could facilitate ROS production within cells, contributing to cytotoxic effects against tumor cells.
Case Studies and Research Findings
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound remains underexplored. However, preliminary studies suggest that compounds with similar structures may exhibit favorable absorption and distribution characteristics. Toxicity assessments are crucial for determining safe dosage levels for therapeutic applications; thus far, limited data indicate moderate toxicity profiles in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
